2,7-Dichloro-4-methyl-1,3-benzothiazole
Overview
Description
2,7-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by the presence of chlorine atoms at the 2nd and 7th positions and a methyl group at the 4th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which yields the desired benzothiazole in high yields . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF), which efficiently provides 2-substituted benzothiazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, substitution reactions with amines can yield amino-substituted benzothiazoles, while reactions with thiols can produce thio-substituted derivatives.
Scientific Research Applications
2,7-Dichloro-4-methyl-1,3-benzothiazole has various applications in scientific research, including:
Medicinal Chemistry: It has been studied for its potential to enhance the efficacy of certain anticancer drugs and antibiotics.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Industrial Chemistry: It is employed in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited. Generally, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-1,3-benzothiazole
- 2,7-Dichloro-1,3-benzothiazole
- 4-Methyl-1,3-benzothiazole
Uniqueness
2,7-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of two chlorine atoms and a methyl group on the benzothiazole ring, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
2,7-dichloro-4-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365960 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-85-3 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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